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Compound Name:

6-chloro-3-

(trifluoromethyl)pyridine-2-

carboxylic Acid

Cat. No.: B1589553 Get Quote

An In-depth Technical Guide to 6-Chloro-3-(trifluoromethyl)picolinic Acid: Properties, Synthesis,

and Analysis

Executive Summary: 6-Chloro-3-(trifluoromethyl)picolinic acid is a halogenated pyridine

derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique

substitution pattern, featuring a carboxylic acid, a chloro group, and a trifluoromethyl group,

provides a versatile scaffold for the synthesis of complex molecular targets. The trifluoromethyl

moiety is particularly valued for its ability to enhance metabolic stability, binding affinity, and

lipophilicity in bioactive molecules. This guide serves as a comprehensive technical resource

for researchers and development scientists, detailing the compound's physicochemical

properties, outlining a robust synthetic and purification workflow, exploring its chemical

reactivity, and establishing a framework for its analytical characterization and safe handling.

Introduction: A Versatile Building Block
Halogenated and trifluoromethyl-substituted picolinic acids are cornerstone intermediates in

modern medicinal and agricultural chemistry. The pyridine core is a prevalent motif in

numerous approved drugs and pesticides, and its functionalization allows for the fine-tuning of

biological activity and pharmacokinetic properties.

Strategic Importance in Synthesis
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6-Chloro-3-(trifluoromethyl)picolinic acid, with its CAS Number 796090-24-9, is a strategically

important building block.[1] The three distinct functional groups offer orthogonal reactivity:

The carboxylic acid at the 2-position is a primary handle for amide bond formation, a

ubiquitous linkage in pharmaceuticals.

The chloro group at the 6-position is susceptible to nucleophilic aromatic substitution,

enabling the introduction of a wide array of substituents.

The trifluoromethyl group at the 3-position is a robust, electron-withdrawing group that

significantly influences the electronic properties of the pyridine ring and often enhances the

biological efficacy of the final compound.[2]

This trifecta of functionalities makes it a valuable precursor for creating libraries of complex

molecules for screening in drug discovery and agrochemical development programs.[2][3]

Physicochemical and Structural Properties
A thorough understanding of the compound's fundamental properties is critical for its effective

use in research and development.

Identification and Structure
IUPAC Name: 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid

Synonyms: 6-Chloro-3-(trifluoromethyl)picolinic acid[1]

CAS Number: 796090-24-9

Molecular Formula: C₇H₃ClF₃NO₂[1]

Molecular Weight: 225.55 g/mol [1]

Structure: 
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Tabulated Physical Data
The following table summarizes the key physical properties of the compound, compiled from

supplier technical data sheets.

Property Value Source(s)

Physical Form Solid

Melting Point 109-110 °C [1]

Boiling Point 303.6 ± 42.0 °C (Predicted) [1]

Density 1.603 ± 0.06 g/cm³ (Predicted) [1]

pKa 2.32 ± 0.36 (Predicted) [1]

Storage Temperature 2-8°C, under inert gas [1]

Synthesis and Purification
While various methods can be envisioned, a common and logical synthetic route involves the

hydrolysis of the corresponding nitrile precursor, 6-chloro-3-(trifluoromethyl)picolinonitrile. This

precursor is commercially available and provides a direct pathway to the desired carboxylic

acid.

Proposed Synthetic Protocol: Nitrile Hydrolysis
This protocol describes a standard laboratory procedure for the acid-catalyzed hydrolysis of 6-

chloro-3-(trifluoromethyl)picolinonitrile (CAS 401590-41-8).[4] The causality behind this choice

is its reliability and straightforward execution. Acid hydrolysis is effective for electron-deficient

nitriles and typically results in a clean conversion.

Materials and Equipment:

6-chloro-3-(trifluoromethyl)picolinonitrile

Concentrated Sulfuric Acid (H₂SO₄)

Deionized Water
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Sodium Bicarbonate (NaHCO₃), saturated solution

Ethyl Acetate

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Round-bottom flask with reflux condenser and magnetic stirrer

Heating mantle

Separatory funnel

Rotary evaporator

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask, suspend 6-chloro-3-(trifluoromethyl)picolinonitrile

(1.0 eq) in a 1:1 mixture of deionized water and concentrated sulfuric acid. Rationale: The

strong acid protonates the nitrile nitrogen, rendering the carbon more susceptible to

nucleophilic attack by water.

Heating: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the

starting nitrile is completely consumed (typically 4-8 hours).

Cooling and Quenching: Cool the reaction mixture to room temperature and then carefully

pour it over crushed ice in a separate beaker. Rationale: This safely dilutes the acid and

precipitates the product, which is less soluble in cold aqueous media.

Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with

ethyl acetate (3x volumes). Rationale: Ethyl acetate is a suitable solvent for the carboxylic

acid product and is immiscible with water.

Washing: Wash the combined organic layers sequentially with deionized water and then

brine. Rationale: The water wash removes residual acid, and the brine wash helps to break
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any emulsions and remove bulk water from the organic phase.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator to yield the

crude product.

Workflow for Synthesis and Purification
The following diagram illustrates the logical flow from the nitrile precursor to the final, purified

picolinic acid.
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Fig. 1: Synthesis and Purification Workflow.
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Purification and Quality Control
The crude product is typically purified by recrystallization. A solvent system like ethyl

acetate/hexanes is a good starting point. The purity of the final product should be validated

using the analytical techniques described in Section 5.0, with a target purity of >98% for use in

sensitive applications.

Chemical Reactivity and Stability
The reactivity of 6-chloro-3-(trifluoromethyl)picolinic acid is governed by its three key functional

groups.

Carboxylic Acid: The picolinic acid moiety readily undergoes reactions typical of carboxylic

acids, such as esterification and, most importantly, amide bond formation using standard

coupling reagents (e.g., HATU, EDC/HOBt).

Pyridine Ring: The chlorine atom at the 6-position is activated towards nucleophilic aromatic

substitution (SNAr) by the electron-withdrawing effects of both the ring nitrogen and the

trifluoromethyl group. This allows for the displacement of chloride with various nucleophiles

(e.g., amines, alkoxides, thiols) to build molecular complexity.

Trifluoromethyl Group: The CF₃ group is highly stable and generally unreactive under

common synthetic conditions. Its primary role is electronic; it lowers the pKa of the carboxylic

acid and activates the ring for SNAr.[2]

Storage: The compound is stable under recommended storage conditions (2-8°C, dry, inert

atmosphere).[1] It should be kept away from strong oxidizing agents and bases.

Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure and

purity of 6-chloro-3-(trifluoromethyl)picolinic acid.[5]

Analytical Workflow Overview
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Fig. 2: Analytical Characterization Workflow.

Spectroscopic and Chromatographic Profiles
The following describes the expected analytical data for this molecule.[6][7][8]

¹H NMR: The proton spectrum will be simple, showing two doublets in the aromatic region

(typically δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. A broad

singlet corresponding to the carboxylic acid proton will also be present, which is

exchangeable with D₂O.

¹³C NMR: The carbon spectrum will show seven distinct signals: five for the pyridine ring

carbons, one for the carboxylic acid carbon (~160-170 ppm), and a quartet for the

trifluoromethyl carbon (~120-130 ppm) due to C-F coupling.

¹⁹F NMR: This is a key diagnostic tool. A single, sharp singlet is expected, confirming the

presence of a single type of CF₃ group.

IR Spectroscopy: Key absorption bands will confirm the functional groups: a broad O-H

stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-Cl and C-F stretches

in the fingerprint region (<1400 cm⁻¹).
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) should show the exact

mass for the protonated molecular ion [M+H]⁺, confirming the molecular formula. The

isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) will be a characteristic

feature.

HPLC Protocol: Purity is best assessed by reverse-phase HPLC. A typical method would

involve a C18 column with a gradient elution using mobile phases of water and acetonitrile,

both containing 0.1% trifluoroacetic acid or formic acid, with UV detection at ~254 nm.

Safety and Handling
Proper safety protocols are mandatory when handling this chemical. The following information

is derived from safety data sheets.[9]

GHS Hazard Identification
Hazard Class Hazard Statement Source(s)

Acute Toxicity, Oral (Category

4)
H302: Harmful if swallowed [9]

Serious Eye Damage

(Category 1)

H318: Causes serious eye

damage
[9]

Skin Irritation (Category 2) H315: Causes skin irritation

Serious Eye Irritation

(Category 2)

H319: Causes serious eye

irritation

STOT SE 3
H335: May cause respiratory

irritation

Aquatic Hazard (Acute,

Category 3)
H402: Harmful to aquatic life [9]

Note: Discrepancies exist between sources regarding eye damage (H318) vs. irritation (H319).

It is prudent to treat the chemical as capable of causing serious eye damage.

Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.

[10]

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[10]

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

[10]

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the

work area.[9]

First Aid and Spill Management
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[9]

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]

Spill Cleanup: Avoid generating dust. Sweep up the material and place it in a suitable, closed

container for disposal.[10]

Conclusion
6-Chloro-3-(trifluoromethyl)picolinic acid is a high-value chemical intermediate with well-defined

physicochemical properties. Its synthesis from the corresponding nitrile is a feasible and

scalable route. The compound's rich reactivity, stemming from its distinct functional groups,

makes it an indispensable tool for medicinal and agricultural chemists. A comprehensive

analytical approach is necessary to ensure structural integrity and purity. Adherence to strict

safety protocols is essential for its handling. This guide provides the foundational technical

knowledge required for researchers to confidently incorporate this versatile building block into

their synthetic programs.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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